Boc-DL-Ser-DL-Tyr-NHNH2
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Overview
Description
Boc-DL-Ser-DL-Tyr-NHNH2 is a synthetic dipeptide compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is used in various fields of scientific research, particularly in peptide synthesis and biochemistry. The Boc group is commonly used to protect amino groups during chemical reactions to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Ser-DL-Tyr-NHNH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of serine and tyrosine are protected using the Boc group.
Hydrazide Formation: The final step involves the formation of the hydrazide group by reacting the coupled dipeptide with hydrazine hydrate under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Ser-DL-Tyr-NHNH2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the free amino groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or methanol.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Dipeptide: Removal of the Boc group yields the free dipeptide.
Oxidized Products: Oxidation of the tyrosine residue can form quinones.
Reduced Products: Reduction reactions can yield alcohols or amines.
Scientific Research Applications
Boc-DL-Ser-DL-Tyr-NHNH2 has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-DL-Ser-DL-Tyr-NHNH2 involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Antioxidant Activity: The tyrosine residue can scavenge free radicals, providing antioxidant effects.
Hydrazide Reactivity: The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in bioconjugation.
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Z)-Tyr-NHNH2: Another Boc-protected dipeptide with similar properties.
Boc-Tyr-Gly-NHNH2: A related compound used in peptide synthesis.
Uniqueness
Boc-DL-Ser-DL-Tyr-NHNH2 is unique due to its specific combination of serine and tyrosine residues, which provide distinct biochemical properties. The presence of the hydrazide group also offers unique reactivity compared to other Boc-protected dipeptides .
Properties
IUPAC Name |
tert-butyl N-[1-[[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O6/c1-17(2,3)27-16(26)20-13(9-22)14(24)19-12(15(25)21-18)8-10-4-6-11(23)7-5-10/h4-7,12-13,22-23H,8-9,18H2,1-3H3,(H,19,24)(H,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJKJDCRRRGWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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